3-(5-甲基-1H-咪唑-1-基)-5-(三氟甲基)苯胺

描述

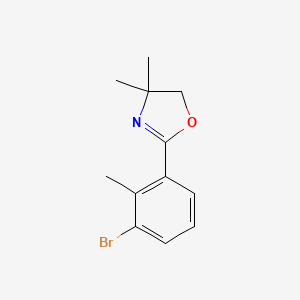

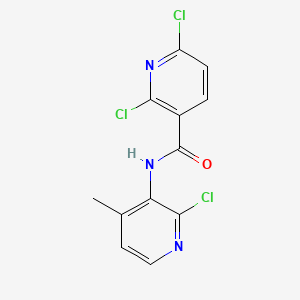

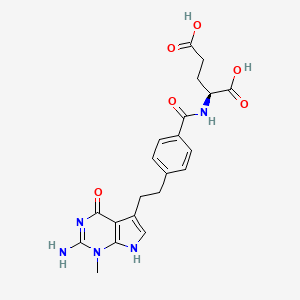

“3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine” is a chemical compound with the molecular formula C11H10F3N3 and a molecular weight of 241.2124 . It is used in the preparation of c-Src and Abl inhibitors based on the scaffold present in Imatinib . It is also an impurity of Nilotinib, which is a Bcr-Abl inhibitor with IC50 less than 36 nM .

Synthesis Analysis

The synthesis of this compound involves a process that provides an efficient, safe, and cost-effective way to prepare 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which is an intermediate for the preparation of substituted pyrimidinylaminobenzamides .Molecular Structure Analysis

The trifluoromethyl group in the compound, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Chemical Reactions Analysis

This compound is used in the preparation of c-Src and Abl inhibitors based on the scaffold present in Imatinib .Physical And Chemical Properties Analysis

This compound is air-sensitive . It has a molecular weight of 241.2124 .科学研究应用

有机合成和药物化学

这种化学物质是合成具有潜在治疗效果的复杂分子的组成部分。例如,它在抗肿瘤剂尼洛替尼的合成中起着至关重要的作用,展示了其在开发癌症治疗中的重要性 (王丛战,2009)。此外,为抗菌活性研究合成的新的苯并咪唑衍生物表明该化合物在设计新的抗菌剂中的用途 (I. Krishnanjaneyulu 等,2014)。

材料科学和高分子化学

在材料科学领域,该化合物有助于开发具有出色溶解性、热稳定性和光物理性质的新型聚酰亚胺,表明其在为电子和光子器件创造先进材料中的应用 (M. Ghaemy & R. Alizadeh,2009)。由于其固有特性,这些材料在高性能应用中显示出潜力。

抗菌和生物活性

该化合物及其衍生物已被探索其抗菌特性,提供了对设计更有效的抗菌剂至关重要的构效关系的见解。例如,对咪唑类似物的研究揭示了对病原真菌和细菌的有效生物活性,表明这些化合物在治疗感染方面的治疗潜力 (R. Dahiya,2008)。

缓蚀

研究还扩展到腐蚀科学,其中咪唑衍生物已显示出有效抑制金属基材中的腐蚀,表明它们在为工业应用开发更安全、更有效的缓蚀剂方面的潜力 (M. Prashanth 等,2021)。

作用机制

属性

IUPAC Name |

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBBNCRXIKHGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

641571-16-6 | |

| Record name | 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68P8K24HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)